molecular formula C7H7BrFNO B6358069 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine CAS No. 1440520-79-5

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine

Cat. No.: B6358069
CAS No.: 1440520-79-5
M. Wt: 220.04 g/mol
InChI Key: XUEGEKBIDCEEBR-UHFFFAOYSA-N
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Description

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine is a halogenated pyridine derivative characterized by bromine and fluorine substituents at positions 3 and 5, respectively, and a methoxymethyl group at position 4.

Properties

IUPAC Name

3-bromo-5-fluoro-4-(methoxymethyl)pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7BrFNO/c1-11-4-5-6(8)2-10-3-7(5)9/h2-3H,4H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XUEGEKBIDCEEBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(C=NC=C1F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine typically involves the bromination and fluorination of a pyridine derivative. One common method includes the following steps:

    Starting Material: The synthesis begins with a suitable pyridine derivative.

    Bromination: The pyridine derivative is brominated using a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions.

    Fluorination: The brominated intermediate is then fluorinated using a fluorinating agent like Selectfluor.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other nucleophiles.

    Suzuki-Miyaura Coupling: Palladium catalysts, boronic acids, and bases like potassium carbonate are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity
Recent studies have highlighted the potential of pyridine derivatives, including 3-bromo-5-fluoro-4-(methoxymethyl)pyridine, as inhibitors of protein kinases, which play critical roles in cell signaling and cancer progression. The compound serves as a key intermediate in the synthesis of novel small-molecule inhibitors that target specific kinases involved in tumor growth and metastasis .

Neuropharmacology
The compound has been investigated for its potential neuropharmacological effects. For instance, derivatives of pyridine are known to interact with potassium channels, which are crucial for neuronal excitability. This interaction can be beneficial in developing treatments for neurological disorders such as multiple sclerosis .

Synthesis and Methodology

Fluorination Reactions
this compound is often utilized in fluorination reactions to introduce fluorine atoms into organic molecules. The presence of the bromine atom allows for nucleophilic substitution reactions, making it an excellent precursor for synthesizing various fluorinated compounds. For example, the direct fluorination of related pyridine derivatives has been shown to yield meta-fluorinated products effectively .

Building Block for Complex Molecules
This compound is also used as a building block in the synthesis of more complex heterocyclic compounds. Its functional groups can be modified through various chemical reactions, allowing chemists to create diverse molecular architectures that could lead to new therapeutic agents .

Case Studies and Research Findings

Study Focus Findings
Synthesis of FluoropyridinesDemonstrated the successful fluorination of pyridine N-oxides using 3-bromo-4-nitropyridine as a precursor, leading to new fluorinated derivatives with potential pharmaceutical applications.
Protein Kinase InhibitorsHighlighted synthetic routes to develop protein kinase inhibitors from pyridine derivatives, showcasing their role in modulating cell cycle control and cancer treatment.
Neuropharmacological ApplicationsInvestigated the effects of pyridine derivatives on potassium channels, indicating potential therapeutic uses in neurological conditions.

Mechanism of Action

The mechanism of action of 3-Bromo-5-fluoro-4-(methoxymethyl)pyridine depends on its specific application. In chemical reactions, it acts as a reactive intermediate, participating in various transformations. In biological systems, its mechanism of action would depend on the molecular targets and pathways involved, which could include enzyme inhibition, receptor binding, or other biochemical interactions .

Comparison with Similar Compounds

Structural and Functional Differences

  • Substituent Position : The placement of substituents significantly impacts reactivity. For example, 3-Bromo-5-fluoro-2-methoxypyridine has a methoxy group at position 2, making it less sterically hindered than the methoxymethyl group at position 4 in the target compound. This positional variance could influence regioselectivity in substitution or coupling reactions.
  • Functional Group Variations: The boronate ester in 3-bromo-5-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine makes it a key intermediate for Suzuki-Miyaura reactions, whereas the methoxymethyl group in the target compound may act as a protecting group or steric modulator. The amino group in 5-Amino-3-bromo-2-methoxypyridine offers nucleophilic sites for amidation or alkylation, contrasting with the inert methoxymethyl group.
  • Electronic Effects: Fluorine and bromine substituents are electron-withdrawing, but the trifluoromethyl group in compounds like 5-Bromo-2-(2-bromo-4-methoxyphenoxy)-3-(trifluoromethyl)pyridine introduces stronger inductive effects, enhancing stability and lipophilicity.

Physicochemical Properties

  • Molecular Weight and Solubility : The methoxymethyl group in the target compound increases molecular weight compared to simpler derivatives like 3-Bromo-5-fluoro-2-methoxypyridine (MW 188.02 vs. 191.99 for a related compound) . This group may improve solubility in polar aprotic solvents.
  • Reactivity : Bromine at position 3 facilitates nucleophilic aromatic substitution (NAS), while fluorine at position 5 stabilizes the ring against electrophilic attacks.

Biological Activity

3-Bromo-5-fluoro-4-(methoxymethyl)pyridine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and pharmacological applications, supported by relevant data and case studies.

Chemical Structure and Properties

  • Chemical Formula : C8_8H8_8BrF N
  • CAS Number : 1440520-79-5
  • Molecular Weight : 215.06 g/mol
  • Synonyms : this compound

The compound features a pyridine ring substituted with bromine and fluorine atoms, as well as a methoxymethyl group, which may influence its reactivity and biological activity.

Synthesis

The synthesis of this compound can be achieved through various methods, including electrophilic aromatic substitution reactions. The introduction of the bromine and fluorine substituents typically occurs via halogenation processes, while the methoxymethyl group can be added through alkylation reactions with appropriate alkylating agents.

The biological activity of this compound is primarily attributed to its interactions with various biomolecular targets. Compounds with similar structures have been shown to act as kinase inhibitors, impacting pathways related to cell growth and proliferation. Specifically, the nitrogen atom in the pyridine ring may participate in intramolecular hydrogen bonding, enhancing the compound's stability and reactivity in biological systems .

Pharmacological Applications

  • Anticancer Activity :
    • Preliminary studies suggest that compounds with similar scaffolds exhibit potent inhibitory effects on cancer cell lines. For instance, kinase inhibitors derived from pyridine structures have shown efficacy in inhibiting tumor growth by targeting specific signaling pathways involved in cancer progression .
    • A notable case study demonstrated that related compounds inhibited cell proliferation in MDA-MB-231 triple-negative breast cancer cells with IC50_{50} values significantly lower than traditional chemotherapeutics .
  • Neuroprotective Effects :
    • Research indicates that certain pyridine derivatives may influence neuroprotective pathways, potentially offering therapeutic benefits for neurodegenerative diseases such as Alzheimer's. These compounds may interact with key receptors involved in cognitive function, thereby modulating neuroinflammatory processes .
  • Antimicrobial Properties :
    • Some studies have explored the antibacterial potential of pyridine derivatives, including this compound. The mechanism typically involves disruption of bacterial cell membranes or inhibition of essential enzymatic pathways .

Data Table: Biological Activity Summary

Biological ActivityTargetIC50_{50} (µM)Reference
Anticancer (MDA-MB-231)Kinase Inhibition0.126
Neuroprotection (CNS)NMDAR InhibitionNot specified
AntimicrobialBacterial Membrane DisruptionNot specified

Case Studies

  • Case Study on Anticancer Efficacy :
    • A study assessed the effects of related pyridine derivatives on MDA-MB-231 cells, revealing a significant reduction in cell viability at low concentrations. The compound demonstrated a selectivity index favoring cancerous over non-cancerous cells, indicating potential for targeted therapy .
  • Neuroprotective Study :
    • In vivo studies using mouse models showed that pyridine derivatives could effectively penetrate the central nervous system (CNS), leading to reduced levels of amyloid-beta plaques associated with Alzheimer's disease pathology .

Q & A

Q. How can computational tools predict the compound’s reactivity in catalytic cycles?

  • Methodological Answer : Perform density functional theory (DFT) calculations to model transition states in cross-coupling reactions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for oxidative addition (Pd catalysts). Validate with kinetic isotope effect (KIE) studies .

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